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molecular formula C11H10O3 B8302568 methyl 2H-chromene-5-carboxylate

methyl 2H-chromene-5-carboxylate

Cat. No. B8302568
M. Wt: 190.19 g/mol
InChI Key: NCYVCBWYMKECRH-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

A solution of NaOH (7.26 mmol) in a mixture of MeOH (5.4 mL) and water (12.1 mL) is added to 2H-chromene-5-carboxylic acid methyl ester (4.84 mmol). The mixture is stirred at 55° C. for 3 h, partially concentrated in vacuo to remove MeOH and made acidic by addition of aq. HCl (1.0M). The desired carboxylic acid precipitates and is collected by filtration. 1H-NMR (DMSO-d6): δ=4.75 (bs, 2H); 5.99-6.05 (m, 1H); 6.98 (d, J=7.78 Hz, 1H); 7.19 (t, J=7.78 Hz, 1H); 7.25 (d, J=10.3 Hz, 1H); 7.40 (d, J=7.78 Hz, 1H); 13.0 (bs, 1H).
Name
Quantity
7.26 mmol
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
solvent
Reaction Step One
Name
Quantity
12.1 mL
Type
solvent
Reaction Step One
Quantity
4.84 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5]([C:7]1[C:8]2[CH:9]=[CH:10][CH2:11][O:12][C:13]=2[CH:14]=[CH:15][CH:16]=1)=[O:6]>CO.O>[O:12]1[C:13]2[CH:14]=[CH:15][CH:16]=[C:7]([C:5]([OH:6])=[O:4])[C:8]=2[CH:9]=[CH:10][CH2:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
7.26 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.4 mL
Type
solvent
Smiles
CO
Name
Quantity
12.1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.84 mmol
Type
reactant
Smiles
COC(=O)C=1C=2C=CCOC2C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 55° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove MeOH
ADDITION
Type
ADDITION
Details
made acidic by addition of aq. HCl (1.0M)
CUSTOM
Type
CUSTOM
Details
The desired carboxylic acid precipitates
FILTRATION
Type
FILTRATION
Details
is collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
O1CC=CC=2C(=CC=CC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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